1-Bromo-4-(2-butoxyethoxy)benzene
Overview
Description
1-Bromo-4-(2-butoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO2. It features a benzene ring substituted with a bromine atom at the 1-position and a 2-butoxyethoxy group at the 4-position. This compound is used as an intermediate in organic synthesis and as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-butoxyethoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by etherification. The general synthetic route involves:
Bromination of Benzene: Benzene is treated with bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form bromobenzene.
Etherification: Bromobenzene is then reacted with 2-butoxyethanol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-butoxyethoxy)benzene undergoes several types of chemical reactions, including:
- The bromine atom can be replaced by a nucleophile (Nu) through a nucleophilic aromatic substitution reaction. For example:
Nucleophilic Aromatic Substitution: C12H17BrO2+Nu→C12H17NuO2+Br−
Ether Cleavage: Under acidic or basic conditions, the ether linkage (C-O-C) might be cleaved, resulting in the formation of two smaller molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and elevated temperatures.
Ether Cleavage: Acidic conditions may involve the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic conditions may involve sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Nucleophilic Aromatic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an aniline derivative.
Ether Cleavage: The products are typically the corresponding alcohol and alkyl halide.
Scientific Research Applications
1-Bromo-4-(2-butoxyethoxy)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: It is used in the development of pharmaceutical compounds, particularly those involving aromatic substitution reactions.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-butoxyethoxy)benzene primarily involves its reactivity in nucleophilic aromatic substitution reactions. The bromine atom, being a good leaving group, facilitates the substitution by nucleophiles. The aromatic ring provides stability and rigidity, while the 2-butoxyethoxy group influences solubility and reactivity depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom attached to the benzene ring.
1-Bromo-4-(2-butoxyethoxy)ethoxybenzene (C14H21BrO3): A compound with a similar structure but with an additional ethoxy group.
Uniqueness
1-Bromo-4-(2-butoxyethoxy)benzene is unique due to the presence of both a bromine atom and a 2-butoxyethoxy group. This combination allows for specific reactivity in nucleophilic aromatic substitution reactions and influences the compound’s solubility and physical properties, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-(2-butoxyethoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h4-7H,2-3,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYIYJQUZWBKPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401300918 | |
Record name | 1-Bromo-4-(2-butoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39255-24-8 | |
Record name | 1-Bromo-4-(2-butoxyethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39255-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(2-butoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401300918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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